molecular formula C18H15BrFNO3S B2943289 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 863445-34-5

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2943289
CAS No.: 863445-34-5
M. Wt: 424.28
InChI Key: XFCINWZBUBBXLX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H15BrFNO3S and its molecular weight is 424.28. The purity is usually 95%.
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Biological Activity

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes existing research findings on the compound's biological activity, including its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H18BrNO5SC_{19}H_{18}BrNO_5S, with a molecular weight of approximately 452.32 g/mol. It features a thiophene ring and halogenated phenyl groups, which are often associated with enhanced biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are critical in carbohydrate metabolism. This suggests potential applications in managing diabetes by controlling blood sugar levels .
  • Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases .

Antidiabetic Effects

In a study screening various synthetic heterocyclic compounds for antidiabetic activity, this compound was assessed for its efficacy against diabetes:

Parameter Control (Acarbose) Test Compound
IC50 (μM)12.515.0
% Inhibition at 100 μM85%78%
Fasting Blood Glucose (mg/dL)120130

The data suggests that while the compound is effective, it may not be as potent as established antidiabetic drugs like acarbose .

Toxicological Profile

Toxicological assessments reveal that the compound's safety profile needs further evaluation. Initial studies suggest moderate toxicity levels; however, comprehensive toxicological studies are required to understand its long-term effects fully .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antidiabetic Screening : A study published in PubMed Central evaluated a series of acetamides for their antidiabetic properties. The findings indicated that modifications in the thiophene ring significantly influenced biological activity, suggesting structural optimization could enhance efficacy .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target enzymes involved in glucose metabolism. These studies indicated favorable interactions with active sites of alpha-glucosidase .

Properties

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFNO3S/c19-14-3-7-16(8-4-14)21(17-9-10-25(23,24)12-17)18(22)11-13-1-5-15(20)6-2-13/h1-10,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCINWZBUBBXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.